Ethyl 3-amino-4-(1-piperidinyl)benzoate
Overview
Description
Ethyl 3-amino-4-(1-piperidinyl)benzoate is an organic compound with the molecular formula C14H20N2O2. It is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to form ethyl 3-nitrobenzoate.
Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group, yielding ethyl 3-aminobenzoate.
Substitution: The amino group in ethyl 3-aminobenzoate is then reacted with piperidine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 3-amino-4-(1-piperidinyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(1-piperidinyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-4-(1-piperidinyl)benzoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-(1-morpholinyl)benzoate: Similar structure but with a morpholine ring instead of piperidine.
Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate: Contains a pyrrolidine ring instead of piperidine.
These compounds share similar chemical properties but differ in their biological activity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 3-amino-4-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNCMBCPAWKKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384780 | |
Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71254-74-5 | |
Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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